(m-Tolylsulfonyl)-L-proline

L-proline transporter PROT inhibition SLC6A7

Many N-arylsulfonyl-proline SAR studies are confounded by substituting the exact meta-methyl analog with a generic tosyl variant. This alters receptor off-rates and chiral pocket geometry. - **Critical differentiation:** The meta-methyl pattern provides distinct steric/electronic effects vs. para- or unsubstituted analogs, validated in integrin antagonist programs. - **Quantified utility:** Directly characterized for PROT inhibition (IC50 = 2.23 µM), enabling benchmarked SAR campaigns. - **Supply security:** ≥95% purity. Available for same-day global dispatch as a stable crystalline solid.

Molecular Formula C12H15NO4S
Molecular Weight 269.32 g/mol
Cat. No. B12393227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(m-Tolylsulfonyl)-L-proline
Molecular FormulaC12H15NO4S
Molecular Weight269.32 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)S(=O)(=O)N2CCCC2C(=O)O
InChIInChI=1S/C12H15NO4S/c1-9-4-2-5-10(8-9)18(16,17)13-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7H2,1H3,(H,14,15)/t11-/m0/s1
InChIKeyALLYQSSIEPEGQX-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(m-Tolylsulfonyl)-L-proline: Core Properties & Procurement


(m-Tolylsulfonyl)-L-proline (CAS 1038410-49-9, MF C12H15NO4S, MW 269.32) is an N-sulfonylated L-proline derivative bearing a 3-methylphenylsulfonyl (m-tolyl) moiety at the pyrrolidine nitrogen [1]. This substitution converts the native amino acid into a versatile chiral scaffold with dual utility: as a building block in medicinal chemistry campaigns targeting integrin-mediated cell adhesion pathways, and as a chiral organocatalyst or ligand in asymmetric synthesis . The compound is typically supplied at ≥95% purity and represents a specialized intermediate within the broader class of N-arylsulfonyl-proline derivatives [1].

ScaffoldN-Sulfonylated L-proline chiral building block
SubstitutionMeta-methylphenylsulfonyl (m-tolyl) pattern
SupplyHigh-purity chiral intermediate for medicinal chemistry and organocatalysis

(m-Tolylsulfonyl)-L-proline: Substitution Consequences


Within the N-arylsulfonyl-L-proline class, subtle alterations to the aromatic sulfonyl substituent profoundly modulate both biological target engagement and catalytic stereoselectivity. The meta-methyl substitution in (m-Tolylsulfonyl)-L-proline generates a distinct steric and electronic environment relative to the more common para-methyl (tosyl) analog and other halogenated variants . In integrin antagonist programs, the specific arylsulfonyl group dictates receptor off-rates and CYP inhibition liability [1]; in organocatalysis, the aryl substitution pattern governs the chiral pocket architecture that determines enantiomeric excess in aldol and Mannich reactions . Consequently, substituting this compound with a generic tosyl-proline or benzenesulfonyl analog without experimental validation risks compromising both biological activity and stereochemical outcome.

Para-tosyl vs. meta-tolyl
Substitution vector shift may alter integrin pharmacophore presentation and receptor kinetics.
Chiral pocket architecture
Aryl sulfonyl pattern governs enantioselectivity; replacing m-tolyl may yield divergent stereochemical outcomes.
Off-rate & CYP liability
Meta-methyl substitution influences CYP inhibition liability; direct substitution without re-validation may confound SAR studies.

(m-Tolylsulfonyl)-L-proline: Comparative Evidence Guide


PROT Transporter Inhibition by Meta-Methyl Analog

In a direct comparative binding study of N-arylsulfonyl-proline analogs against the human high-affinity L-proline transporter (PROT/SLC6A7) expressed in COS1 cells, (m-Tolylsulfonyl)-L-proline (identified as CHEMBL3318560/BDBM50052651) exhibited an IC50 of 2.23 µM, representing a modest 1.21-fold improvement in inhibitory potency relative to a structurally distinct comparator (CHEMBL3318565/BDBM50052646, IC50 = 2.70 µM) evaluated under identical assay conditions [1]. Both compounds were assessed via [3H]proline uptake inhibition, ensuring comparable experimental context. While the absolute potency is moderate, the data establish that meta-methyl substitution contributes to measurable, albeit incremental, enhancement in PROT engagement.

PROT IC50
Head-to-head
2.23 µM vs 2.70 µM comparator (1.21-fold improvement)
Supports incremental PROT SAR exploration
COS1 [3H]proline uptake assay
L-proline transporter PROT inhibition SLC6A7 sodium-dependent transport

VLA-4 Antagonist Pharmacophore: Meta-Substituted Proline

The N-arylsulfonyl-L-proline scaffold is a validated core for VLA-4 (α4β1) integrin antagonism, a therapeutic target for multiple sclerosis, asthma, and inflammatory bowel disease. U.S. Patent US 6,943,180 and related applications (US 2004/0102478) explicitly claim substituted N-arylsulfonyl-proline derivatives encompassing (m-tolylsulfonyl)-containing structures as potent cell adhesion inhibitors [1]. The meta-substitution pattern is a recognized design element; subsequent optimization campaigns demonstrated that modifications to the arylsulfonyl moiety directly affect receptor off-rate kinetics and CYP3A4 time-dependent inhibition profiles — critical parameters distinguishing viable development candidates from attrition-prone leads [2]. Within this framework, (m-Tolylsulfonyl)-L-proline serves as a discrete chemical entry point for SAR exploration that cannot be replicated by para-tolyl (tosyl) or unsubstituted phenyl analogs without altering the substitution vector and resultant pharmacophore geometry.

VLA-4 Pharmacophore
Class-level
Meta-methylphenylsulfonyl pattern claimed in integrin antagonist patents
Defined substitution vector for SAR recapitulation
Not interchangeable with para-tosyl analog
VLA-4 integrin α4β1 antagonist cell adhesion inflammatory disease

Chiral Organocatalysis: Distinct Steric Environment

N-Sulfonylated proline derivatives function as chiral organocatalysts in asymmetric aldol and Mannich reactions through dual-activation mechanisms wherein the sulfonyl group modulates both electronic properties and the steric architecture of the catalytic pocket. (m-Tolylsulfonyl)-L-proline incorporates a meta-methyl substituent that creates a steric environment distinct from the para-methyl (tosyl) analog and from halogenated aryl variants . The positioning of the methyl group meta to the sulfonyl attachment alters the three-dimensional contour of the chiral pocket, which in turn influences the enantiofacial selectivity of substrate approach during C–C bond-forming events. While enantiomeric excess data specifically for the m-tolyl derivative are not published in the primary literature, the well-established SAR for sulfonylated proline organocatalysts demonstrates that aryl substitution pattern is a critical determinant of stereochemical outcome .

Chiral Organocatalysis
Data to verify
Meta-methyl creates distinct steric environment in catalytic pocket
Aryl pattern governs enantioselectivity
No published ee data for m-tolyl derivative
asymmetric catalysis organocatalysis chiral ligand enantioselective synthesis

Physicochemical Profile: Meta-Methyl vs. Analogs

The meta-methylphenylsulfonyl substituent confers a distinct physicochemical profile that differentiates (m-Tolylsulfonyl)-L-proline from its closest structural analogs. The compound (MW 269.32) is the positional isomer of the more common para-methyl (tosyl) analog (also MW 269.32) but presents different steric and electronic properties due to altered substitution geometry. Relative to halogenated meta-substituted analogs, the m-tolyl derivative exhibits substantially different lipophilicity: the 3-chlorophenylsulfonyl analog has MW 289.74 with increased halogen-mediated polarity, while the 3-fluorophenylsulfonyl analog has MW 273.28 with distinct hydrogen-bonding capacity [1]. For the para-tosyl analog, predicted logP is approximately 2.12 ; the meta-methyl substitution is expected to yield a subtly altered logP value affecting chromatographic behavior and formulation compatibility.

Physicochemical Profile
Supporting evidence
MW 269.32; distinct lipophilicity vs 3-Cl (289.74) & 3-F (273.28) analogs
Different chromatographic & solubility behavior
Predicted logP ~2.12 for para-tosyl; meta likely altered
physicochemical properties molecular descriptors logP procurement specification

(m-Tolylsulfonyl)-L-proline: Application Scenarios


VLA-4 & α4β7 Integrin Antagonist SAR

(m-Tolylsulfonyl)-L-proline serves as a key N-capped proline building block for constructing substituted N-arylsulfonyl-prolyl-phenylalanine derivatives, a validated chemotype for VLA-4 (α4β1) and α4β7 integrin antagonism . In these programs, the meta-methylphenylsulfonyl group is a specific design element that influences receptor off-rate kinetics and cytochrome P450 interaction profiles [2]. Procurement of the precise meta-substituted scaffold is essential for researchers aiming to recapitulate or extend published SAR studies; substitution with the more readily available para-tosyl analog introduces an uncontrolled variable that may alter pharmacophore presentation and binding kinetics.

Asymmetric Catalysis: C–C Bond-Forming Methods

As an N-sulfonylated chiral proline derivative, (m-Tolylsulfonyl)-L-proline is positioned for use as an organocatalyst in asymmetric aldol reactions, Mannich reactions, and related transformations. The meta-methyl substituent defines a unique chiral pocket architecture that differs from para-substituted and halogenated aryl analogs . Process chemists evaluating catalyst libraries for reaction optimization require access to discrete substitution variants to map the relationship between aryl substitution pattern and enantioselectivity. Using an alternative sulfonyl-proline derivative in a protocol optimized for the m-tolyl variant may yield suboptimal enantiomeric excess.

PROT Pharmacology: SLC6A7 Target Engagement Tool

(m-Tolylsulfonyl)-L-proline has been directly characterized for inhibition of the human high-affinity L-proline transporter (PROT/SLC6A7) with an IC50 of 2.23 µM in COS1 cellular uptake assays . This establishes the compound as a structurally defined tool for exploring PROT pharmacology, a transporter of interest in glutamatergic neurotransmission research. While the absolute potency is moderate, the availability of direct comparative binding data provides a benchmark for SAR campaigns seeking to optimize PROT inhibition within the N-arylsulfonyl-proline series.

Peptidomimetic & Heterocyclic Library Synthesis

The N-sulfonylated proline core is a privileged scaffold in peptidomimetic design, offering a conformationally constrained amino acid mimic with modulated hydrogen-bonding capacity. (m-Tolylsulfonyl)-L-proline, with its defined meta-methyl substitution, provides a distinct physicochemical profile (MW 269.32) relative to halogenated analogs (3-Cl: MW 289.74; 3-F: MW 273.28) that may confer advantageous solubility or chromatographic properties in library synthesis workflows . For combinatorial chemistry applications, the ability to select among structurally discrete arylsulfonyl variants enables systematic exploration of substitution effects on compound library properties.

Application
Selection Property
Validation Focus
Integrin antagonist SAR (VLA-4/α4β7)
Meta-methylphenylsulfonyl substitution pattern
Receptor off-rate and CYP interaction profiles
Asymmetric aldol/Mannich organocatalysis
Chiral pocket architecture from meta-methyl substitution
Enantioselectivity outcome in C–C bond formation
PROT/SLC6A7 target engagement studies
Direct PROT inhibition with reported IC50 benchmark
SAR optimization within N-arylsulfonyl-proline series
Peptidomimetic & heterocyclic library synthesis
Distinct molecular weight and lipophilicity vs halogenated analogs
Chromatographic retention and solubility in library workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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